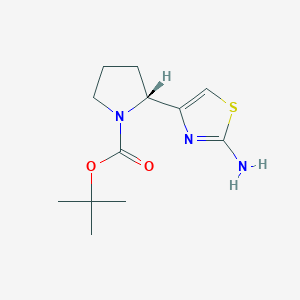![molecular formula C12H16FNO4S B6167080 tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate CAS No. 2090971-76-7](/img/no-structure.png)
tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamates are a group of organic compounds that are derived from carbamic acid. They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals . The compound you mentioned, “tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate”, is a specific type of carbamate, but without more specific information, it’s difficult to provide a detailed description.
Synthesis Analysis
Carbamates can be synthesized through several methods. One common method is the reaction of an amine with a chloroformate or an isocyanate . Another method involves the reaction of an alcohol with urea in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of a carbamate typically consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom. The other two bonds from the carbon atom are typically attached to hydrogen atoms or other carbon-containing groups .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions. They can react with amines to form ureas, or with alcohols to form esters . They can also undergo hydrolysis to form amines and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific carbamate will depend on its exact structure. In general, carbamates tend to be solid at room temperature, and many are soluble in water .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate involves the reaction of tert-butyl carbamate with 4-(fluorosulfonyl)benzyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "4-(fluorosulfonyl)benzyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl carbamate to a reaction flask", "Add base to the reaction flask", "Add 4-(fluorosulfonyl)benzyl chloride dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
CAS-Nummer |
2090971-76-7 |
Produktname |
tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate |
Molekularformel |
C12H16FNO4S |
Molekulargewicht |
289.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



